molecular formula C15H34ClN B564699 Dodecyltrimethylammonium-d3 Chloride CAS No. 1219337-20-8

Dodecyltrimethylammonium-d3 Chloride

Cat. No.: B564699
CAS No.: 1219337-20-8
M. Wt: 266.912
InChI Key: DDXLVDQZPFLQMZ-MUTAZJQDSA-M
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Description

Dodecyltrimethylammonium-d3 Chloride is a deuterated version of dodecyltrimethylammonium chloride, a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields including chemistry, biology, and industry. The deuterated form is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .

Major Products Formed

The major products formed from reactions involving this compound are typically micelles or other aggregated structures.

Mechanism of Action

The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyltrimethylammonium-d3 Chloride is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy and other isotopic labeling studies.

Properties

IUPAC Name

dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXLVDQZPFLQMZ-MUTAZJQDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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